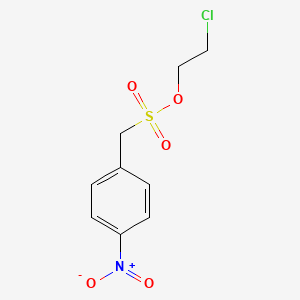
2-Chloroethyl (4-nitrophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (4-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C9H10ClNO5S It is a derivative of methanesulfonic acid and is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to the methanesulfonate moiety
Preparation Methods
The synthesis of 2-Chloroethyl (4-nitrophenyl)methanesulfonate typically involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Chloroethyl (4-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonate moiety, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloroethyl (4-nitrophenyl)methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloroethyl (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This alkylation can affect various molecular targets, including DNA, proteins, and enzymes, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
2-Chloroethyl (4-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
2-Chloroethyl methanesulfonate: Lacks the nitrophenyl group and is primarily used as an alkylating agent.
Methyl methanesulfonate: Contains a methyl group instead of a chloroethyl group and is used in mutagenesis studies.
2-Chloro-4-nitrophenyl methanesulfonate: Similar structure but with different substitution patterns on the aromatic ring.
Properties
CAS No. |
85650-20-0 |
|---|---|
Molecular Formula |
C9H10ClNO5S |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
2-chloroethyl (4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C9H10ClNO5S/c10-5-6-16-17(14,15)7-8-1-3-9(4-2-8)11(12)13/h1-4H,5-7H2 |
InChI Key |
RMZMIJDYXUBEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


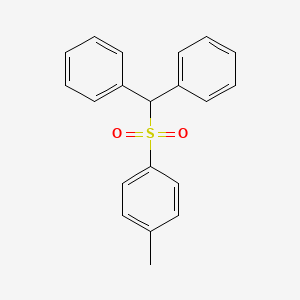
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
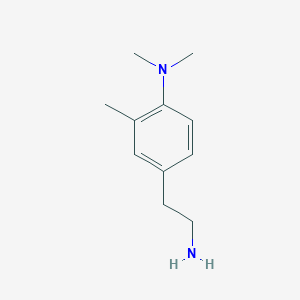
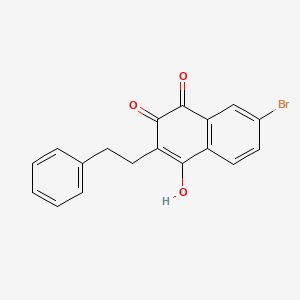
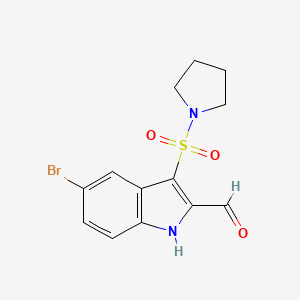
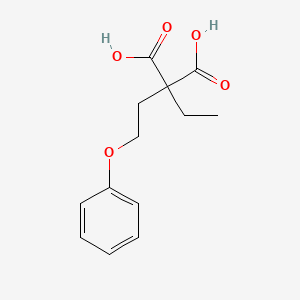
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
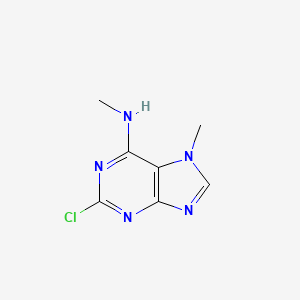

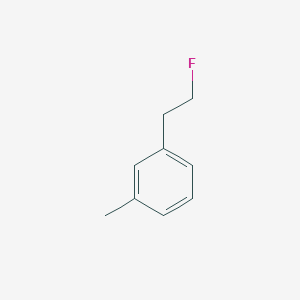
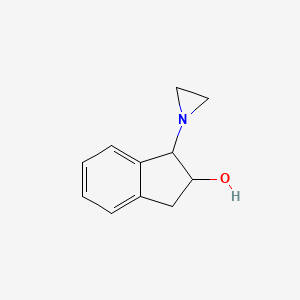

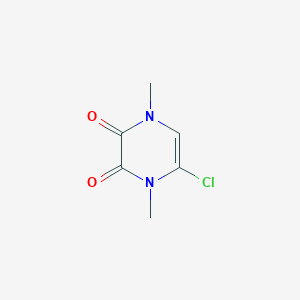
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
